molecular formula C10H11N3O B2553522 6-Cyclobutoxyimidazo[1,2-b]pyridazine CAS No. 2189434-34-0

6-Cyclobutoxyimidazo[1,2-b]pyridazine

Cat. No.: B2553522
CAS No.: 2189434-34-0
M. Wt: 189.218
InChI Key: DIIXFRMIGYIGQM-UHFFFAOYSA-N
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Description

6-Cyclobutoxyimidazo[1,2-b]pyridazine is a heterocyclic compound that features a fused imidazo-pyridazine ring system with a cyclobutoxy substituent

Mechanism of Action

Target of Action

It is known that pyridazine derivatives, which include 6-cyclobutoxyimidazo[1,2-b]pyridazine, have a broad spectrum of pharmacological activities . They have been associated with a variety of biological targets, depending on the specific derivative and its functional groups .

Mode of Action

It’s worth noting that certain pyridazinone derivatives, a category that includes this compound, have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Given the broad range of pharmacological activities associated with pyridazine derivatives , it can be inferred that this compound may influence multiple biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the physicochemical properties of pyridazine derivatives can influence their pharmacokinetics . For instance, the polarity, low cytochrome P450 inhibitory effects, and potential to reduce interaction with the cardiac hERG potassium channel of the pyridazine ring can add value in drug discovery and development .

Result of Action

Given the broad range of pharmacological activities associated with pyridazine derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.

Action Environment

It is known that the physicochemical properties of a compound, including its solubility, stability, and reactivity, can be influenced by environmental factors such as temperature, ph, and the presence of other substances .

Preparation Methods

The synthesis of 6-Cyclobutoxyimidazo[1,2-b]pyridazine can be achieved through a convenient two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone . This method provides a simple and practical approach to obtaining 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields.

Chemical Reactions Analysis

6-Cyclobutoxyimidazo[1,2-b]pyridazine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can be employed for the direct functionalization of the imidazo-pyridazine scaffold .

Scientific Research Applications

6-Cyclobutoxyimidazo[1,2-b]pyridazine has several scientific research applications. It is used in medicinal chemistry for the development of new drugs due to its potential biological activities. The compound has shown promise in overcoming drug resistance in cancer by targeting proteins involved in the regulation of multidrug efflux pump activity .

Comparison with Similar Compounds

Properties

IUPAC Name

6-cyclobutyloxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-8(3-1)14-10-5-4-9-11-6-7-13(9)12-10/h4-8H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIXFRMIGYIGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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